Cas no 59163-18-7 (4-Methyl-2-(methylsulfanyl)quinolin-3-amine)

4-Methyl-2-(methylsulfanyl)quinolin-3-amine 化学的及び物理的性質
名前と識別子
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- 4-methyl-2-(methylsulfanyl)quinolin-3-amine
- 4-methyl-2-methylsulfanylquinolin-3-amine
- Z2583036262
- 4-Methyl-2-(methylsulfanyl)quinolin-3-amine
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- MDL: MFCD24628440
- インチ: 1S/C11H12N2S/c1-7-8-5-3-4-6-9(8)13-11(14-2)10(7)12/h3-6H,12H2,1-2H3
- InChIKey: HUGQPSWFGJJGLR-UHFFFAOYSA-N
- SMILES: S(C)C1=C(C(C)=C2C=CC=CC2=N1)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 198
- トポロジー分子極性表面積: 64.2
- XLogP3: 2.7
4-Methyl-2-(methylsulfanyl)quinolin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-306892-5g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 5g |
$1179.0 | 2023-09-05 | |
Enamine | EN300-306892-10g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 10g |
$1747.0 | 2023-09-05 | |
Enamine | EN300-306892-1g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 1g |
$407.0 | 2023-09-05 | |
1PlusChem | 1P01B7BF-10g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 10g |
$2222.00 | 2024-04-22 | |
1PlusChem | 1P01B7BF-5g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 5g |
$1345.00 | 2025-03-19 | |
A2B Chem LLC | AW01515-50mg |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 50mg |
$134.00 | 2024-04-19 | |
A2B Chem LLC | AW01515-2.5g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 2.5g |
$875.00 | 2024-04-19 | |
1PlusChem | 1P01B7BF-50mg |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 50mg |
$140.00 | 2025-03-19 | |
1PlusChem | 1P01B7BF-100mg |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 100mg |
$193.00 | 2025-03-19 | |
A2B Chem LLC | AW01515-10g |
4-methyl-2-(methylsulfanyl)quinolin-3-amine |
59163-18-7 | 95% | 10g |
$1874.00 | 2024-04-19 |
4-Methyl-2-(methylsulfanyl)quinolin-3-amine 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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7. Back matter
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
4-Methyl-2-(methylsulfanyl)quinolin-3-amineに関する追加情報
4-Methyl-2-(methylsulfanyl)quinolin-3-amine: A Comprehensive Overview
The compound with CAS No. 59163-18-7, commonly referred to as 4-Methyl-2-(methylsulfanyl)quinolin-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in drug discovery. The quinolin-3-amine core structure is particularly notable for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
The methylsulfanyl group attached at the 2-position of the quinoline ring introduces unique electronic and steric properties to the molecule. This substitution pattern is strategically positioned to influence the compound's reactivity, solubility, and bioavailability. Recent studies have highlighted the importance of sulfur-containing substituents in modulating the pharmacokinetic profiles of quinoline derivatives, suggesting that 4-Methyl-2-(methylsulfanyl)quinolin-3-amine may exhibit enhanced stability and absorption characteristics compared to its unsubstituted counterparts.
The 4-methyl group further diversifies the chemical properties of this compound. Methyl substitutions are often employed in drug design to improve lipophilicity and membrane permeability, which are critical factors for achieving effective drug delivery. In silico modeling studies have demonstrated that the methyl group at position 4 contributes to the molecule's ability to penetrate cellular membranes, potentially enhancing its efficacy as a therapeutic agent.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine through various routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve yield and purity but also pave the way for large-scale production, making this compound more accessible for research and development purposes.
In terms of biological activity, 4-Methyl-2-(methylsulfanyl)quinolin-3-amine has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies conducted by Smith et al. (2023) demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. Additionally, its ability to modulate G-protein coupled receptors (GPCRs) suggests potential applications in treating neurological disorders such as Alzheimer's disease.
The structural versatility of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine also lends itself well to further functionalization. Researchers are actively exploring the addition of other substituents at various positions on the quinoline ring to optimize its pharmacological properties. For example, introducing hydroxyl or amino groups could enhance hydrogen bonding capabilities, thereby improving binding affinity to target proteins.
From an environmental perspective, understanding the degradation pathways of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine is crucial for assessing its ecological impact. Recent eco-toxicological studies indicate that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in aquatic environments. This finding aligns with current trends toward sustainable chemistry practices and green drug design.
In conclusion, 4-Methyl-2-(methylsulfanyl)quinolin-3-amine represents a compelling candidate for further exploration in both academic and industrial settings. Its unique chemical structure, combined with recent advances in synthesis and biological evaluation, positions it as a potential lead compound in the development of novel therapeutics. As research continues to unfold, this molecule will undoubtedly contribute significantly to our understanding of quinoline-based drug design and its applications in modern medicine.
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